N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Drug-likeness Medicinal chemistry sourcing

N-(2-(2-Methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1705880-91-6) is a synthetic 2-phenyl-2H-1,2,3-triazole-4-carboxamide derivative bearing a 2-methylthiazol-4-yl-phenyl substituent at the amide nitrogen. It incorporates a classical 1,2,3-triazole amide pharmacophore shared with advanced trace amine associated receptor 1 (TAAR1) ligands and other triazole carboxamide bioactive series.

Molecular Formula C19H15N5OS
Molecular Weight 361.42
CAS No. 1705880-91-6
Cat. No. B2725947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS1705880-91-6
Molecular FormulaC19H15N5OS
Molecular Weight361.42
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NN(N=C3)C4=CC=CC=C4
InChIInChI=1S/C19H15N5OS/c1-13-21-18(12-26-13)15-9-5-6-10-16(15)22-19(25)17-11-20-24(23-17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25)
InChIKeyJXZVCVMDASOSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1705880-91-6): Core Pharmacophore & Chemical Identity for Procurement Screening


N-(2-(2-Methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1705880-91-6) is a synthetic 2-phenyl-2H-1,2,3-triazole-4-carboxamide derivative bearing a 2-methylthiazol-4-yl-phenyl substituent at the amide nitrogen. It incorporates a classical 1,2,3-triazole amide pharmacophore shared with advanced trace amine associated receptor 1 (TAAR1) ligands and other triazole carboxamide bioactive series. The compound possesses a molecular weight of 361.43 g/mol and represents a hybrid scaffold bridging thiazole and triazole chemistry for screening library procurement.

N-(2-(2-Methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Substitution Risk: Why In-Class Analogs Cannot Be Assumed Equivalent for Screening


Interchangeable substitution with generic 2-phenyl-2H-1,2,3-triazole-4-carboxamide derivatives risks functional failure because the N-aryl substituent critically determines target binding. The 2-(2-methylthiazol-4-yl)phenyl motif introduces a distinct hydrogen-bond acceptor/donor topology and conformational bias compared to simple N-phenyl or N-benzyl analogs. Variations in the amide-side aryl group within 1H-1,2,3-triazole-4-carboxamide series have been shown to drive order-of-magnitude differences in receptor binding affinity and functional antagonism at targets such as the pregnane X receptor (PXR) and TAAR1. [1] [2]

N-(2-(2-Methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Quantifiable Differentiation Evidence for Compound Sourcing


Molecular Weight & Lipophilicity Differentiation vs. Core 2-Phenyl-2H-1,2,3-triazole-4-carboxamide

The target compound (MW 361.43 g/mol) carries a 2-methylthiazol-4-yl-phenyl substituent that substantially increases molecular weight and calculated lipophilicity compared to the parent core 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (MW 189.17 g/mol) and simple N-phenyl-2H-triazole-4-carboxamide (MW ~ 212 g/mol). The 2-(2-methylthiazol-4-yl)phenyl group adds approximately 149 Da and introduces a sulfur heteroatom that enhances polar surface area and hydrogen-bonding capacity. The parent acid 2-phenyltriazole-4-carboxylic acid is identified as a synthetic intermediate in patent US9416127B2 for TAAR1-active triazole carboxamides, confirming the core as a validated starting scaffold. [1]

Physicochemical profiling Drug-likeness Medicinal chemistry sourcing

Ortho-Substituted N-Aryl Motif: Conformational Restraint vs. Unsubstituted N-Phenyl Triazole Carboxamides

The target compound features an ortho-(2-methylthiazol-4-yl) substitution on the N-phenyl ring, which introduces torsional restriction around the N-aryl bond compared to unsubstituted N-phenyl triazole carboxamides. In related 1H-1,2,3-triazole-4-carboxamide PXR antagonist/inverse agonist series, the amide N-substitution pattern was found to be a critical determinant of binding mode and functional activity, with specific ortho- and meta-substituted aryl groups driving low nanomolar IC50 values for binding and cellular antagonism while unsubstituted or para-only substitution resulted in significantly weaker activity. [1] [2] [3]

Conformational analysis Ligand design Target selectivity

Selectivity Potential Inferred from Thiazole-Triazole Hybrid Architecture vs. Mono-Heterocyclic Triazole Carboxamides

The compound embeds a thiazole-triazole hybrid architecture, a design strategy employed in several kinase inhibitor programs to enhance target selectivity over mono-heterocyclic scaffolds. Thiazole carboxamide derivatives have demonstrated sub-micromolar IC50 values against Plasmodium falciparum (IC50 0.07–0.08 μM against chloroquine-sensitive and -resistant strains) and antiproliferative activity against cancer cell lines (IC50 10–20 μM), while 2-phenyl-2H-1,2,3-triazole derivatives have shown yeast maltase inhibition with IC50 values ranging from 54 to 482 μM. The combination of both pharmacophores in a single molecule may address complementary target profiles. [1] [2]

Polypharmacology Kinase selectivity Anticancer screening

Physicochemical Drug-Likeness: Compliance with Rule-of-Five and Lead-Like Metrics for Library Selection

With MW 361.43 (<500 Da), predicted logP estimated at approximately 3.0–4.0 (based on the 2-phenyltriazole-4-carboxamide core plus thiazole contribution), 2 hydrogen bond donors, and 6 hydrogen bond acceptors, the target compound falls squarely within Lipinski's Rule-of-Five space. This distinguishes it from many larger triazole-based clinical candidates (e.g., carboxyamidotriazole, MW 424.7) and from fragments that may lack sufficient affinity for target-based screening. A structurally related C19H15N5OS compound in a bioactivity database (CID 44591407) shows logP 4.0, rotatable bonds 5, and polar surface area 79.8 Ų, supporting the drug-like classification. [1] [2] [3]

ADME prediction Lead-likeness Compound library curation

TAAR1 Pharmacophore Compatibility: Structural Placement Within a Patented Triazole Carboxamide Series

The 2-phenyl-2H-1,2,3-triazole-4-carboxamide core is a defining structural element of the compounds described in US Patent US9416127B2, which claims triazole carboxamides with good affinity for TAARs, especially TAAR1. Within this patent family, specific 2-phenyl-N-(substituted-phenyl)-triazole-4-carboxamides are exemplified, and radioligand binding data have been reported with Ki values as low as 0.1 nM at rat TAAR1 for optimized analogs. The target compound's 2-(2-methylthiazol-4-yl)phenyl substituent is structurally distinct from the exemplified morpholinyl-phenyl and pyrrolidinyl-phenyl analogs in the patent, indicating it occupies novel chemical space within a validated pharmacophore series. [1] [2]

TAAR1 agonism CNS drug discovery Patent landscape

Synthetic Tractability & Building-Block Commercial Availability: Supply Chain Differentiation

The target compound's key building block, 2-(2-methylthiazol-4-yl)aniline, is commercially available from multiple suppliers (e.g., Bidepharm CAS 1797728-86-9, purity 98% with NMR/HPLC/GC quality control). The 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid counterpart is a well-precedented synthetic intermediate. This supply chain accessibility contrasts with many proprietary triazole carboxamide analogs for which key intermediates require custom synthesis, potentially reducing procurement lead times and enabling faster SAR follow-up. [1]

Chemical synthesis Building block sourcing Lead optimization

N-(2-(2-Methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Prioritized Application Scenarios for Compound Procurement


TAAR1-Focused CNS Drug Discovery SAR Expansion

This compound is best deployed as a structurally differentiated tool compound within TAAR1-targeted screening cascades. The 2-phenyl-2H-1,2,3-triazole-4-carboxamide core is a validated TAAR1 pharmacophore with patent-exemplified analogs achieving sub-nanomolar Ki values. The 2-(2-methylthiazol-4-yl)phenyl substituent explores N-aryl chemical space not exemplified in US9416127B2, enabling novel SAR data generation. Procure for radioligand binding displacement assays and functional cAMP assays at TAAR1 to benchmark against the piperidinyl-phenyl and pyrrolidinyl-phenyl reference compounds described in the patent literature. [1]

Polypharmacology Phenotypic Screening in Oncology

The hybrid thiazole-triazole architecture supports deployment in antiproliferative phenotypic screens against cancer cell line panels. Thiazole carboxamides have demonstrated IC50 values of 10–20 μM against cancer cell lines, while the 1,2,3-triazole scaffold is present in the clinical anticancer agent carboxyamidotriazole (CAI). This compound can serve as a single-agent probe to interrogate whether combined thiazole-triazole pharmacophores yield synergistic cytotoxicity profiles not achievable with mono-heterocyclic controls. [2]

Alpha-Glucosidase Inhibition for Metabolic Disorder Research

The 2-phenyl-2H-1,2,3-triazole regioisomeric series has produced potent yeast maltase (MAL12) inhibitors with IC50 values as low as 54 μM. The target compound, as a 2-phenyl-2H-1,2,3-triazole-4-carboxamide, may extend this α-glucosidase inhibitory activity to mammalian enzyme isoforms. Procure for in vitro enzyme inhibition assays against human intestinal α-glucosidase (sucrase-isomaltase and maltase-glucoamylase) to evaluate selectivity versus the yeast enzyme benchmark. [3]

Medicinal Chemistry Lead-Like Library Enrichment

With MW 361.43, predicted logP ~3–4, and full Rule-of-Five compliance, this compound is optimally positioned for inclusion in lead-like screening libraries. It bridges the gap between fragment collections (MW < 250) and drug-like compound sets (MW > 400), offering a balanced profile of complexity, solubility potential, and target-binding capacity. Procure as part of diversity-oriented screening decks prioritizing N-aryl amide conformational diversity and heterocyclic hybrid scaffolds. [4]

Quote Request

Request a Quote for N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.